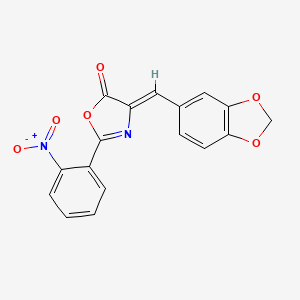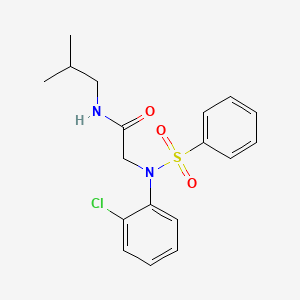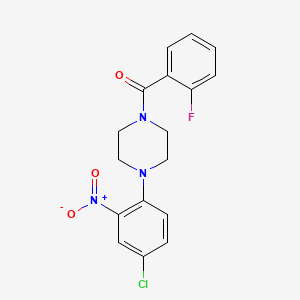
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as BDN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDN is a heterocyclic compound that contains both benzodioxole and oxazole moieties. In
Mécanisme D'action
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with a cysteine residue. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in cellular signaling. The selectivity of this compound for certain PTPs is thought to be due to the specific structural features of the active site of these enzymes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of PTP activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to disrupt cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is its selectivity for certain PTPs, making it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the development of new PTP inhibitors based on the structure of this compound. By understanding the specific structural features that allow this compound to selectively inhibit certain PTPs, it may be possible to design more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-nitrobenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde with 2-aminophenol under reflux conditions. The reaction yields this compound as a yellow solid with a melting point of 225-227°C.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit the activity of certain PTPs, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17-12(7-10-5-6-14-15(8-10)24-9-23-14)18-16(25-17)11-3-1-2-4-13(11)19(21)22/h1-8H,9H2/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKVRCOJCMJLI-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5000371.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)
![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)

![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)